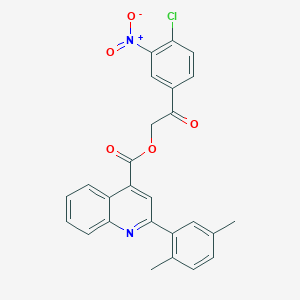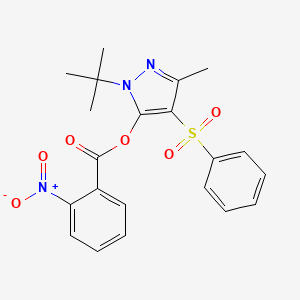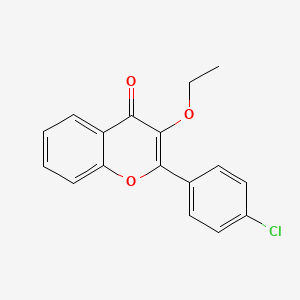
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine
Vue d'ensemble
Description
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, also known as CMMP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In material science, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential use as a hole-transporting material in organic solar cells.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. Specifically, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to inhibit the activity of protein kinases, which play a critical role in cell growth and division. This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to have significant biochemical and physiological effects, particularly in cancer cells. In vitro studies have demonstrated that 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have demonstrated that 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. Additionally, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is relatively easy to synthesize using standard organic chemistry techniques. However, there are some limitations to the use of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments, including its potential toxicity and the need for specialized equipment for handling and storage.
Orientations Futures
There are several future directions for research on 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. One area of interest is the development of more efficient synthesis methods for 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, which could lead to increased yields and lower costs. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine and its potential applications in cancer therapy and other fields. Finally, the development of novel materials based on 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine could lead to new applications in areas such as optoelectronics and nanotechnology.
Propriétés
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-3-5-13(6-4-12)16-11-17(21-18(19)20-16)14-7-9-15(22-2)10-8-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQRCXCHOKGLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4755277.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4755287.png)
![8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline](/img/structure/B4755292.png)

![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)

![3-[3-ethoxy-4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4755349.png)

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4755360.png)
![N-(2-benzylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4755369.png)
![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)